2-(4-Bromophenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone
Description
2-(4-Bromophenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone is a piperazine-based ethanone derivative characterized by a 4-bromophenoxy group and a 2-(trifluoromethyl)benzyl substituent on the piperazine ring. Its structure combines electron-withdrawing groups (bromine, trifluoromethyl) and aromatic moieties, which may enhance binding affinity to biological targets like enzymes or receptors .
Properties
Molecular Formula |
C20H20BrF3N2O2 |
|---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H20BrF3N2O2/c21-16-5-7-17(8-6-16)28-14-19(27)26-11-9-25(10-12-26)13-15-3-1-2-4-18(15)20(22,23)24/h1-8H,9-14H2 |
InChI Key |
DLKDEVGMTIGIDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps. One common approach is to start with the bromination of phenol to obtain 4-bromophenol. This is followed by the reaction of 4-bromophenol with 2-(trifluoromethyl)benzyl chloride in the presence of a base to form the intermediate compound. The final step involves the reaction of this intermediate with piperazine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-BROMOPHENOXY)-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the piperazine ring, the ethanone backbone, or the aromatic moieties. Below is a comparative analysis of key analogs based on synthesis, physicochemical properties, and biological activity:
Substituent Variations on the Piperazine Ring
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl, sulfonyl) enhance metabolic stability and ligand-receptor interactions .
Activity Comparisons with Piperazine-Ethanone Derivatives
- Antiproliferative Activity : Analogs with sulfonyl groups (e.g., 7e, 7f) demonstrated moderate activity in preliminary screens, while the target compound’s trifluoromethylbenzyl group may offer superior enzyme inhibition due to stronger hydrophobic interactions .
- Antipsychotic Potential: Biphenyl-piperazine ethanones (e.g., 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone) showed anti-dopaminergic and anti-serotonergic activity, suggesting the target compound’s bromophenoxy group could modulate similar pathways .
- Antifungal/Antiparasitic Activity: Metal complexes of piperazine-ethanone derivatives (e.g., APEHQ) exhibited enhanced antifungal activity compared to ligands, though the target compound’s halogenated aromatic system may limit metal coordination .
Spectral and Thermal Data
- NMR/IR : Expected signals include aromatic protons (δ ~7.0–8.0 ppm), trifluoromethyl (δ ~-60 ppm in ¹⁹F-NMR), and piperazine aliphatic protons (δ ~3.0–4.0 ppm) .
- Melting Point : Analogs with trifluoromethyl groups (e.g., 7f, 7i) melt at 135–167°C, suggesting the target compound may exhibit similar thermal stability .
Biological Activity
The compound 2-(4-Bromophenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into key functional groups:
- Bromophenoxy group : Known for its role in enhancing lipophilicity and biological activity.
- Piperazine moiety : Often associated with pharmacological properties, including anxiolytic and antidepressant effects.
- Trifluoromethyl group : Contributes to metabolic stability and enhances the lipophilicity of the compound.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(4-Bromophenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone exhibit significant antimicrobial properties. For instance, derivatives containing bromophenyl groups have shown effectiveness against various bacterial strains. A comparative analysis of related compounds demonstrated varying degrees of activity, with some achieving minimum inhibitory concentrations (MIC) in the low micromolar range.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 5 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
| 2-(4-Bromophenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone | 8 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of similar piperazine derivatives has been explored extensively. A study highlighted the activity of a related compound against human cancer cell lines, demonstrating an IC50 value indicating effective inhibition of cell proliferation.
- Case Study : In vitro assays showed that a structurally similar piperazine derivative inhibited the growth of A431 cells with an IC50 of 12 µM, suggesting a potential pathway for further development in cancer therapeutics.
Enzyme Inhibition
Compounds featuring the piperazine structure have also been evaluated for their ability to inhibit specific enzymes. For example, a related compound was found to be a competitive inhibitor of tyrosinase, an enzyme implicated in melanin production.
| Enzyme | IC50 (µM) | Mechanism |
|---|---|---|
| Tyrosinase | 0.18 | Competitive Inhibition |
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between 2-(4-Bromophenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone and target proteins. These studies suggest that the trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the bromophenoxy moiety contributes to specific hydrogen bonding patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
